
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone is a heterocyclic compound that features both pyrazine and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
The synthesis of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone typically involves the Hantzsch reaction, which is a well-known method for constructing thiazole rings. The process begins with the reaction of acetylpyrazine with an α-bromoketone in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole rings are substituted with different functional groups. Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound’s therapeutic potential is being explored in the treatment of diseases such as cancer, bacterial infections, and viral infections. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.
Industry: In industrial applications, the compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparaison Avec Des Composés Similaires
1-(4-(Pyrazin-2-yl)thiazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)thiourea: This compound also features a thiazole ring but has different substituents, leading to variations in its chemical and biological properties.
N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine:
N-(4-Methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine: This compound is closely related and shares many similarities in terms of chemical reactions and biological activities.
Propriétés
Formule moléculaire |
C9H7N3OS |
|---|---|
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
1-(4-pyrazin-2-yl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3OS/c1-6(13)9-12-8(5-14-9)7-4-10-2-3-11-7/h2-5H,1H3 |
Clé InChI |
ODXBOJBQZOVGKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CS1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


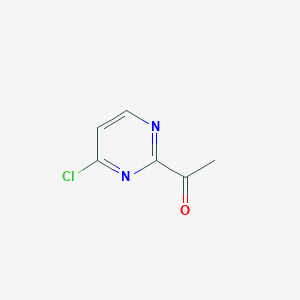
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
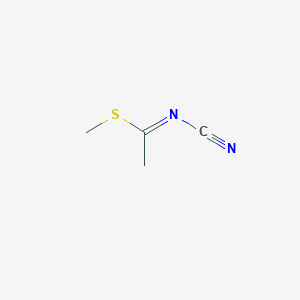
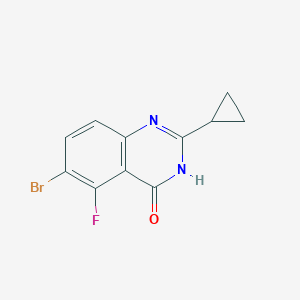
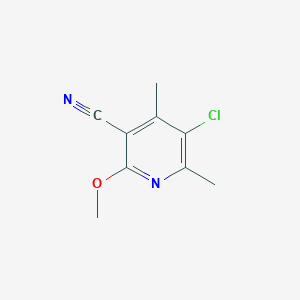
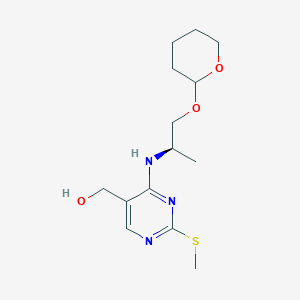
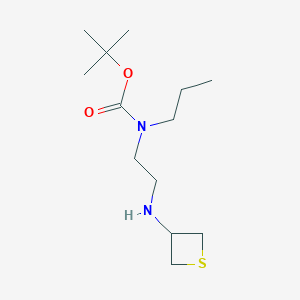
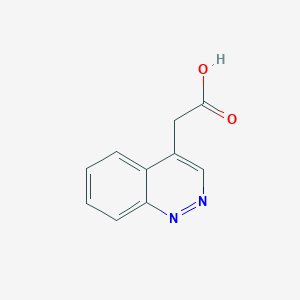

![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
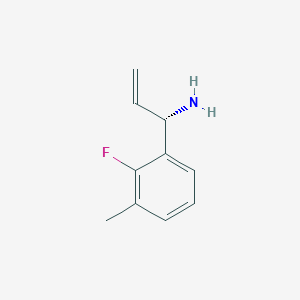
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
